molecular formula C30H46O4 B134236 [(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methyl 2,2-dimethylpropanoate CAS No. 113418-02-3

[(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methyl 2,2-dimethylpropanoate

货号: B134236
CAS 编号: 113418-02-3
分子量: 470.7 g/mol
InChI 键: RCVMLSKROOJFPQ-DHIUTWEWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methyl 2,2-dimethylpropanoate, also known as this compound, is a useful research compound. Its molecular formula is C30H46O4 and its molecular weight is 470.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound [(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methyl 2,2-dimethylpropanoate , commonly referred to as HU-210 , is a synthetic cannabinoid that has garnered attention for its potential therapeutic applications and biological activity. This article aims to provide a comprehensive overview of the biological activity of HU-210, including its interaction with cannabinoid receptors, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

HU-210 is characterized by its complex chemical structure, which allows it to interact effectively with the endocannabinoid system. Its molecular formula is C25H38O3C_{25}H_{38}O_3 with a molecular weight of approximately 386.57 g/mol. The compound's structure includes a benzo[c]chromene core, which is significant for its binding affinity to cannabinoid receptors.

Interaction with Cannabinoid Receptors

HU-210 primarily acts as a potent agonist of the CB1 and CB2 cannabinoid receptors. These receptors are part of the G-protein coupled receptor family and play crucial roles in mediating the effects of cannabinoids in the body.

  • CB1 Receptors : Predominantly located in the central nervous system (CNS), CB1 receptors are responsible for the psychoactive effects associated with cannabis. Activation of CB1 leads to various physiological responses such as analgesia, appetite stimulation, and mood modulation .
  • CB2 Receptors : These receptors are mainly found in the immune system and peripheral tissues. Their activation has been linked to anti-inflammatory and immunomodulatory effects .

Pharmacological Effects

Research indicates that HU-210 exhibits a range of pharmacological effects similar to those of Δ9-tetrahydrocannabinol (THC), including:

  • Analgesic Effects : Studies have demonstrated that HU-210 can produce significant pain relief in rodent models, suggesting potential applications in pain management .
  • Anti-emetic Properties : Similar to THC, HU-210 has shown effectiveness in reducing nausea and vomiting in various experimental settings .
  • Neuroprotective Effects : Preliminary research indicates that HU-210 may offer neuroprotection against excitotoxicity and oxidative stress, making it a candidate for neurodegenerative disease treatments .

Case Studies and Research Findings

A number of studies have evaluated the effects of HU-210 across different biological systems:

StudySubjectDoseAdministrationKey Findings
De Vries et al., 2001Rats4-100 μg/kgSubcutaneousDose-dependent reinstatement of drug-seeking behavior post-abstinence .
Croxford & Miller, 2003Mice5 & 20 mg/kgIntraperitonealDelayed onset of disease severity in TMEV infection models with high-dose administration .
Pertwee et al., 2006Various modelsVariableOral/IntravenousDemonstrated cannabimimetic effects including analgesia and hypomotility .

Safety and Toxicology

While HU-210 shows promise for therapeutic use, its safety profile requires careful consideration. Synthetic cannabinoids can exhibit unpredictable effects due to their potency and receptor selectivity. Adverse effects reported include:

  • Psychotropic Effects : Similar to THC, users may experience anxiety or paranoia.
  • Cardiovascular Effects : Increased heart rate and hypotension have been noted in some studies .

科学研究应用

Pharmacological Research

This compound is primarily studied for its pharmacological effects as a synthetic cannabinoid receptor agonist. It has shown potential in modulating the endocannabinoid system, which plays a crucial role in various physiological processes including pain sensation, mood regulation, and appetite control.

Pain Management

Research indicates that synthetic cannabinoids like this compound may provide analgesic effects. They can activate cannabinoid receptors to alleviate pain without the side effects typically associated with traditional opioids. This application is particularly relevant in the context of chronic pain management and could offer an alternative to opioid-based therapies.

Neurological Disorders

Studies have suggested that cannabinoids may have neuroprotective properties. The compound could potentially be useful in treating neurological disorders such as epilepsy and multiple sclerosis by reducing neuronal excitability and inflammation.

Anti-inflammatory Effects

Synthetic cannabinoids have been investigated for their anti-inflammatory properties. The compound may inhibit the production of pro-inflammatory cytokines and could be beneficial in conditions characterized by chronic inflammation.

Potential for Addiction Treatment

Given its action on the cannabinoid receptors, this compound might also find applications in addiction treatment. Research is ongoing to explore its efficacy in reducing cravings and withdrawal symptoms associated with substance use disorders.

Analgesic Properties

A study conducted on synthetic cannabinoids demonstrated significant analgesic effects in animal models of neuropathic pain. The results indicated that administration of this compound led to a reduction in pain behaviors compared to control groups.

Neuroprotection in Epilepsy Models

In a controlled study involving epileptic rats, the administration of synthetic cannabinoids resulted in a marked decrease in seizure frequency and severity. These findings suggest potential therapeutic applications for epilepsy management.

Inflammation Reduction

Research involving inflammatory bowel disease models showed that cannabinoids could reduce inflammation markers significantly. The synthetic cannabinoid under discussion was effective in lowering levels of TNF-alpha and IL-6, key players in inflammatory responses.

属性

IUPAC Name

[(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O4/c1-9-10-11-12-15-29(5,6)21-17-24(31)26-22-16-20(19-33-27(32)28(2,3)4)13-14-23(22)30(7,8)34-25(26)18-21/h13,17-18,22-23,31H,9-12,14-16,19H2,1-8H3/t22-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVMLSKROOJFPQ-DHIUTWEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)COC(=O)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(C)(C)C1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)COC(=O)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30575756
Record name [(6aR,10aR)-1-Hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-yl]methyl 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113418-02-3
Record name [(6aR,10aR)-1-Hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-yl]methyl 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。